1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane
Brand Name: Vulcanchem
CAS No.: 1392804-11-3
VCID: VC3103279
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-9(7-12)4-5-14-12/h9,14H,4-8H2,1-3H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NCC12CC(C1)CCN2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane

CAS No.: 1392804-11-3

Cat. No.: VC3103279

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane - 1392804-11-3

Specification

CAS No. 1392804-11-3
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-(2-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)13-8-12-6-9(7-12)4-5-14-12/h9,14H,4-8H2,1-3H3,(H,13,15)
Standard InChI Key GHVNTNNVOUVBBI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC12CC(C1)CCN2
Canonical SMILES CC(C)(C)OC(=O)NCC12CC(C1)CCN2

Introduction

Chemical Structure and Properties

1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane consists of a 2-azabicyclo[3.1.1]heptane core scaffold with a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 1-position. The azabicyclic structure provides conformational rigidity, which is a valuable feature in the design of bioactive molecules with specific spatial requirements.

Based on data from structurally similar compounds, the physical and chemical properties of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane are summarized in Table 1.

Table 1: Estimated Physical and Chemical Properties of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane

PropertyValueBasis for Estimation
Molecular FormulaC12H22N2O2Based on structural analysis
Molecular Weight226.32 g/molCalculated from molecular formula
Physical StateSolid at room temperatureTypical for similar Boc-protected amines
LogP~1.45Extrapolated from similar compounds
SolubilitySoluble in common organic solvents (DCM, chloroform, methanol)Typical for similar Boc-protected amines
Boiling Point~339°C (estimated)Extrapolated from similar azabicyclic compounds

The compound's structure incorporates several important features:

  • The azabicyclic framework provides conformational rigidity

  • The nitrogen at the 2-position can participate in various chemical transformations

  • The Boc-protected aminomethyl group serves as a masked primary amine, which can be revealed under appropriate conditions

Synthesis Methods

The synthesis of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can be approached through several strategic pathways based on methodologies developed for similar azabicyclic compounds.

Cyclization-Based Approach

A promising synthetic route could involve the cyclization of appropriately substituted precursors:

  • Starting with a suitably functionalized cyclobutane derivative

  • Introduction of the aminomethyl group at the appropriate position

  • Performing intramolecular cyclization to form the bicyclic structure

  • Protection of the amino group with Boc anhydride (Boc2O) under basic conditions

Research by Chernykh et al. (2024) demonstrated that N-Boc protection under basic conditions can achieve yields of approximately 98% for related azabicyclic structures .

Strecker Reaction Approach

Another potential synthetic route, adapted from research by Lysenko et al. (2024) on 3-azabicyclo[3.1.1]heptane derivatives, could involve:

  • Diastereoselective Strecker reaction of an appropriate cyclobutane carboxylate

  • Formation of the bicyclic structure through intramolecular cyclization

  • Functionalization to introduce the aminomethyl group at the desired position

  • Protection with Boc anhydride

The key challenge in these approaches would be to ensure the correct regiochemistry and stereochemistry of the final product. The methodology has been successfully applied on a multigram scale for related compounds, indicating its potential industrial applicability .

Spectroscopic Properties

The spectroscopic properties of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane can be inferred from general spectroscopic characteristics of similar amine-containing compounds and azabicyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on general principles of NMR spectroscopy for amines:

¹H NMR:

  • Hydrogens attached to the amine would typically appear at approximately 0.5-5.0 ppm, with the exact chemical shift dependent on hydrogen bonding and sample concentration

  • Hydrogens on carbons directly bonded to the amine nitrogen would typically appear at 2.3-3.0 ppm

  • The tert-butyl group of the Boc functionality would appear as a strong singlet at approximately 1.4-1.5 ppm

  • The carbamate NH would typically appear as a broad signal at approximately 4.5-5.5 ppm

¹³C NMR:

  • Carbons directly attached to nitrogen atoms would typically appear in the 10-65 ppm region

  • The carbonyl carbon of the Boc group would appear at approximately 155-160 ppm

  • The quaternary carbon of the tert-butyl group would appear at approximately 79-81 ppm

  • The methyl carbons of the tert-butyl group would appear at approximately 28-29 ppm

Infrared (IR) Spectroscopy

Key IR absorptions would likely include:

  • N-H stretching vibrations at approximately 3300-3360 cm⁻¹

  • C=O stretching of the carbamate group at approximately 1680-1710 cm⁻¹

  • C-N stretching at approximately 1250-1350 cm⁻¹

Mass Spectrometry

Mass spectrometry of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane would likely follow the "nitrogen rule" of mass spectrometry, which states that compounds with an odd number of nitrogen atoms will have an odd molecular weight. With two nitrogen atoms, this compound would have an even molecular weight.

Common fragmentation patterns would likely include:

  • Loss of the tert-butyl group (M⁺ - 57)

  • Loss of the entire Boc group (M⁺ - 101)

  • Alpha-cleavage near the nitrogen atoms, producing resonance-stabilized nitrogen-containing cations

Reactivity and Chemical Transformations

The reactivity of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane is largely determined by its functional groups and structural features.

Boc Deprotection

The Boc protecting group can be selectively removed under acidic conditions:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane

  • Treatment with HCl in dioxane or ethyl acetate

  • Treatment with formic acid

This deprotection reveals the free primary amine, which can then participate in various reactions.

Nucleophilic Substitution Reactions

The free amine resulting from Boc deprotection can participate in various nucleophilic substitution reactions:

  • Alkylation with alkyl halides

  • Acylation with acid chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

Amide Bond Formation

The amine functionality is particularly useful for forming amide bonds, making this compound valuable in peptide synthesis and the preparation of pharmaceutical compounds:

  • Reaction with activated carboxylic acids

  • Coupling with amino acids using standard peptide coupling reagents

Applications in Medicinal Chemistry and Research

1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane has potential applications in various areas of medicinal chemistry and pharmaceutical research, based on the known applications of related azabicyclic compounds.

Drug Development

The azabicyclic structure provides a rigid scaffold that can be utilized in drug design:

  • As a bioisostere for meta-substituted arenes and pyridines

  • In the development of compounds targeting nicotinic acetylcholine receptors

  • As a structural component in enzyme inhibitors

Research on similar compounds has demonstrated their potential in developing therapeutics for neurological disorders. For example, studies on 3,6-diazabicyclo[3.1.1]heptanes have shown high affinity for alpha4beta2 nicotinic acetylcholine receptors, with Ki values ranging from 0.023 to 0.056 nM, indicating potential applications in treating conditions such as Parkinson's disease.

Building Block in Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • The Boc-protected amine can be selectively deprotected and further functionalized

  • The rigid bicyclic structure provides conformational constraints for synthesizing molecules with specific spatial arrangements

  • Sequential modification of the different functional groups allows for controlled diversification

Peptide Chemistry

The compound has potential applications in peptide chemistry:

  • As a conformationally constrained amino acid surrogate

  • In the development of peptidomimetics with improved stability and bioavailability

  • For introducing rigid segments into peptide structures to control their conformation

Comparison with Related Compounds

1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane belongs to a family of azabicyclic compounds with similar but distinct structures. Table 2 provides a detailed comparison with related compounds.

Table 2: Comparison of 1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane with Related Compounds

CompoundKey Structural DifferencesMolecular WeightCAS NumberKey Applications
1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptaneNitrogen at 2-position, aminomethyl at 1-position226.32 g/molListed in safety data Building block in organic synthesis
6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptaneNitrogen at 3-position, aminomethyl at 6-position226.32 g/mol1363382-87-9Nicotinic acetylcholine receptor research
endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptaneDirect Boc-amino at 6-position, nitrogen at 3-position~212.29 g/mol2409591-93-9Ligand development for biochemical assays
2-Azabicyclo[3.1.1]heptane-1-carboxylic acidCarboxylic acid instead of aminomethyl group141.17 g/mol1169708-23-9Precursor in organic synthesis
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dioneContains a 2,4-dione functionality140.14 g/mol2330879-78-0Research in medicinal chemistry

The structural differences between these compounds result in distinct chemical properties and applications:

  • The position of the nitrogen atom in the bicyclic structure affects the compound's basicity, nucleophilicity, and spatial arrangement

  • The nature of the substituent (aminomethyl vs. direct amino vs. carboxylic acid) influences reactivity and applications

  • The stereochemistry (endo vs. exo) impacts the three-dimensional structure and potential interactions with biological targets

Recent Research Findings

Recent research on azabicyclic compounds has revealed their potential in various applications. Patent literature indicates that substituted 2-azabicyclo[3.1.1]heptane derivatives have been investigated as orexin receptor antagonists, with extensive preclinical validation demonstrating their potential in treating addictive disorders .

Lysenko et al. (2024) reported the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, demonstrating the industrial relevance of these bicyclic structures. Their approach relied on the intramolecular imide formation in properly 1,3-functionalized cyclobutane derivatives, providing access to key building blocks on a 30-gram scale .

Furthermore, research has demonstrated the potential of these compounds in designing bicyclic thalidomide analogs, which could have applications in the treatment of multiple myeloma and other cancers .

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